molecular formula C17H23N3O4 B2884723 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 1172304-51-6

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2884723
CAS No.: 1172304-51-6
M. Wt: 333.388
InChI Key: IULFHYHAKMJVOK-UHFFFAOYSA-N
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Description

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a benzamide-based small molecule featuring a pyrazole core, making it a compound of significant interest in medicinal chemistry and oncology research. Structurally, it combines a 3,4,5-trimethoxybenzamide group with a 1-isopropyl-3-methyl-1H-pyrazole moiety, a scaffold frequently investigated for its bioactive properties. This specific molecular architecture suggests potential as a core structure for developing targeted therapeutic agents. Compounds based on the N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold have demonstrated notable antiproliferative activity in cancer cell line models, including MIA PaCa-2 pancreatic cancer cells . Research on related benzamide-pyrazole compounds indicates they can modulate critical cellular pathways, including reducing mTORC1 (mechanistic target of rapamycin complex 1) activity and disrupting autophagic flux, which are promising mechanisms for anticancer agent development . Furthermore, the 1-isopropyl-1H-pyrazole core is an established pharmacophore in kinase inhibitor research, with published studies identifying similar structures as potent and selective inhibitors of kinases such as RET (REarranged during Transfection), which is a validated target in thyroid and lung cancers . The presence of the trimethoxyphenyl group is a common feature in molecules that interact with tubulin, suggesting additional potential research applications in investigating mitotic inhibition. This product is intended for non-human research applications only and is a valuable tool for scientists exploring novel oncological targets, kinase signaling pathways, and cellular processes like autophagy. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-10(2)20-15(7-11(3)19-20)18-17(21)12-8-13(22-4)16(24-6)14(9-12)23-5/h7-10H,1-6H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFHYHAKMJVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The isopropyl and methyl groups are introduced to the pyrazole ring via alkylation reactions using appropriate alkyl halides.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the substituted pyrazole to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamides with different nucleophiles replacing the methoxy groups.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ primarily in the substituents attached to the benzamide core. Key comparisons are outlined below:

Structural Analogues with Varied Amine Substituents

Compound Name Structural Features Synthesis Method Biological Activity/Findings References
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl group attached to benzamide Reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene Crystal structure analysis reveals N–H···O hydrogen bonding, forming chains along [101] direction
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxyphenyl substituent Similar benzamide coupling with 4-hydroxyaniline Demonstrated memory-enhancing effects in mice via acetylcholinesterase inhibition
N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide Triazolopyrimidine-piperidine hybrid linked to benzamide Multi-step synthesis involving triazolopyrimidine intermediates and benzamide coupling High yields (84–93%); potential antiviral or anticancer applications (no explicit data provided)
Trimethobenzamide Hydrochloride N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide hydrochloride Patented synthesis via alkylation and benzoylation Clinically used as an antinauseant; acts on the chemoreceptor trigger zone

Key Structural and Functional Differences

  • Pyrazole vs.
  • Triazolopyrimidine Hybrids : Compounds like 5a () incorporate heterocyclic systems that may improve pharmacokinetic properties (e.g., solubility, metabolic stability) but require more complex synthetic routes .

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C17H23N3O4
Molecular Weight 333.4 g/mol
CAS Number 1172304-51-6

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives. The reaction conditions often include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under anhydrous conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including this compound. In a study focusing on structurally similar compounds, it was found that certain pyrazoles exhibited significant bacteriostatic effects against strains such as Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) as low as 8 µg/mL .

The compound's activity can be attributed to its ability to disrupt bacterial morphogenesis prior to cell lysis, suggesting a novel mechanism of action that warrants further investigation. Importantly, these compounds showed low toxicity towards mammalian cells (e.g., 3T3-L1 fibroblasts) at concentrations up to 50 µg/mL .

Anti-inflammatory Properties

In addition to antibacterial effects, compounds featuring similar pyrazole structures have been investigated for their anti-inflammatory properties. While specific data on this compound is limited, related pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in bacterial growth and inflammation. This binding can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.
  • Disruption of Bacterial Morphogenesis : The observed effects on bacterial morphology suggest that this compound may interfere with cell wall synthesis or other critical processes in bacterial cell division.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives where structural modifications led to enhanced antibacterial activity. These findings indicate that fine-tuning the substituents on the pyrazole ring can significantly influence biological outcomes .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide?

The synthesis involves multi-step reactions starting with the assembly of the pyrazole core and subsequent coupling with the trimethoxybenzamide moiety. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-ketoesters under controlled pH (4–6) and temperature (60–80°C) to ensure regioselectivity .
  • Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous DMF to link the pyrazole and benzamide fragments, with yields optimized via inert atmosphere conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Critical Parameters : Solvent polarity, reaction time, and catalyst selection significantly impact yield. For example, polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .

Basic: What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6d_6) confirm regiochemistry of the pyrazole ring and methoxy group positions. Key signals include aromatic protons at δ 6.8–7.2 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., calculated [M+H]+^+ = 403.18, observed 403.19) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect byproducts .

Advanced: How can researchers elucidate the mechanism of action for this compound in biological systems?

  • Biochemical Assays : Screen for enzyme inhibition (e.g., kinase or acetylcholinesterase assays) using fluorogenic substrates to quantify IC50_{50} values .
  • Molecular Docking : Utilize software like AutoDock Vina to predict binding interactions with target proteins (e.g., ATP-binding pockets), guided by crystallographic data of homologous systems .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track cellular uptake and sublocalization in live-cell confocal microscopy .

Validation : Cross-validate results with CRISPR-edited cell lines to confirm target specificity .

Advanced: What crystallographic methods are suitable for determining its solid-state structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. Key steps:
    • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Hydrogen Bond Analysis : Apply Etter’s graph set notation to classify motifs (e.g., R22(8)R_2^2(8) rings) and predict packing efficiency .
      Challenges : Resolve disorder in the isopropyl group using restraints (ISOR, DELU) in SHELXL .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing isopropyl with cyclopropyl) to assess steric effects on binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., methoxy oxygens) .
  • In Vivo Correlation : Test top candidates in murine models for pharmacokinetics (e.g., oral bioavailability) and toxicity (LD50_{50}) .

Example : Trimethoxy groups enhance solubility but reduce membrane permeability—balance via logP optimization .

Advanced: How can conflicting bioactivity data across studies be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity via STR profiling .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to minimize batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from independent studies and identify outliers .

Basic: What in vitro models are recommended for preliminary bioactivity screening?

  • Anticancer Activity : MTT assays on HeLa or MCF-7 cells, with IC50_{50} values compared to doxorubicin .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits (e.g., Cayman Chemical) .
  • Neuroprotective Effects : Aβ42_{42}-induced toxicity models in SH-SY5Y neurons, assessing viability via calcein-AM staining .

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